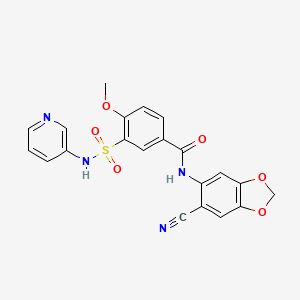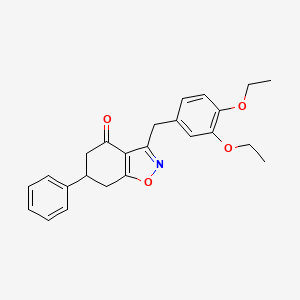
1,1'-(Benzene-1,3-diyldiprop-1-yne-1,3-diyl)dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE is a complex organic compound featuring a piperidine ring attached to a phenyl group through a propynyl linkage
Preparation Methods
The synthesis of 1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the propynyl linkage: This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the propynyl-phenyl intermediate.
Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring and propynyl linkage allow it to fit into binding sites, modulating the activity of the target molecules. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE can be compared with similar compounds such as:
1-(1,3-diphenyl-2-propyn-1-yl)piperidine: This compound also features a piperidine ring and a propynyl linkage but differs in the substitution pattern on the phenyl ring.
1-(1-oxo-3-phenyl-2-propenyl)piperidine: This compound has a similar piperidine ring but includes a propenyl group instead of a propynyl group.
The uniqueness of 1-(3-{3-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]PHENYL}PROP-2-YN-1-YL)PIPERIDINE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[3-[3-(3-piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine |
InChI |
InChI=1S/C22H28N2/c1-3-14-23(15-4-1)18-8-12-21-10-7-11-22(20-21)13-9-19-24-16-5-2-6-17-24/h7,10-11,20H,1-6,14-19H2 |
InChI Key |
RVBHDEBWYXHBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC(=CC=C2)C#CCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate](/img/structure/B11501002.png)
![methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11501003.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11501014.png)
![3-(3,4-dimethoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11501020.png)

![4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501028.png)
![1-[(4-Methylphenyl)sulfonyl]-5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B11501031.png)
![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11501038.png)
![3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B11501039.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11501042.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11501046.png)

